
5-Methyl-5-hexen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-hexen-3-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor. This compound is a member of the alcohol family and contains both an alkene and an alcohol functional group, making it a versatile molecule in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-5-hexen-3-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 5-methyl-5-hexen-2-ol. This reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 5-methyl-5-hexen-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-5-hexen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 5-methyl-5-hexen-3-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Various nucleophiles like halides, amines, etc.
Major Products Formed
Oxidation: 5-Methyl-5-hexen-3-one
Reduction: 5-Methyl-5-hexen-3-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Methyl-5-hexen-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Methyl-5-hexen-3-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The alkene group can undergo addition reactions, potentially modifying biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hexen-3-ol
- 3-Methyl-5-hexen-3-ol
- 5-Methyl-5-hexen-3-yn-2-ol
Uniqueness
5-Methyl-5-hexen-3-ol is unique due to its specific combination of an alkene and an alcohol functional group, which provides distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Propriétés
Numéro CAS |
67760-89-8 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
5-methylhex-5-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h7-8H,2,4-5H2,1,3H3 |
Clé InChI |
LZJQEGCYVOMQID-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)


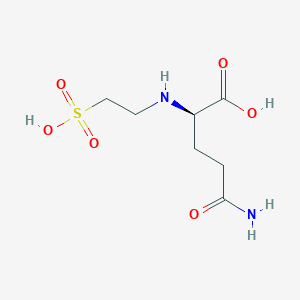

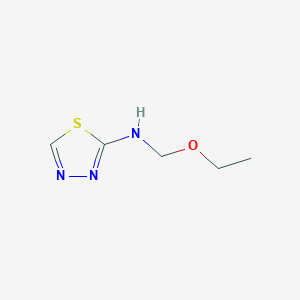
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)
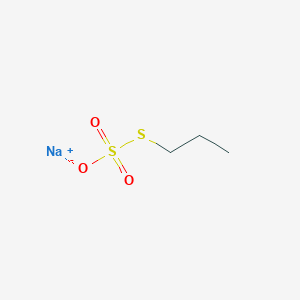
![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)
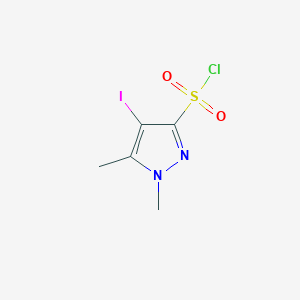

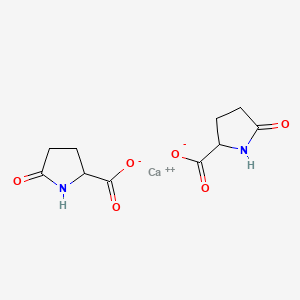
![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)
